Gold;tin

High-Power LED Packaging Thermal Management Die-Attach

Gold-tin (Au80Sn20) eutectic alloy uniquely delivers 275 MPa tensile strength, 57 W/m·K thermal conductivity, and a 280°C melt point—the lowest among Au-based hard solders—making it non-substitutable for fluxless, void-free, high-reliability bonds in GaN RF, implantable medical, and photonics packaging. It outperforms SAC solders in thermal fatigue and avoids the higher residual stress of AuSi/AuGe, ensuring reliable die-attach and hermetic sealing without organic flux residues. Secure consistent lot purity and customizable preforms, wire, or foil for your critical B2B supply chain.

Molecular Formula AuSn
Molecular Weight 315.68 g/mol
Cat. No. B14725494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGold;tin
Molecular FormulaAuSn
Molecular Weight315.68 g/mol
Structural Identifiers
SMILES[Sn].[Au]
InChIInChI=1S/Au.Sn
InChIKeyJVPLOXQKFGYFMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 mm / 0.2 m / 0.5 m / 3 mm / 20 wt / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AuSn Gold-Tin Eutectic Solder Alloy: Core Properties for High-Reliability Procurement


Gold-tin (Au-Sn) alloys, particularly the eutectic 80Au/20Sn composition (by weight, Au80Sn20), are high-performance hard solders widely used in microelectronic and optoelectronic packaging where extreme reliability under harsh thermal and mechanical conditions is required [1]. Characterized by a eutectic melting point of 280°C and a lamellar microstructure composed primarily of the Au₅Sn (ζ′) and AuSn (δ) intermetallic phases, this alloy provides a unique combination of high tensile strength (275 MPa / 40,000 PSI), excellent thermal conductivity (57 W/m·K at 23°C), and superior resistance to corrosion and creep [2][3].

AuSn Alloy Procurement Risk: Why Standard Solder Replacements Compromise Device Lifetime


In high-reliability applications, AuSn eutectic alloy cannot be directly substituted with standard lead-free solders (e.g., SAC305, SnBi) or other gold-based eutectics (e.g., AuSi, AuGe) without quantitative trade-offs. While cheaper, standard SAC solders exhibit 42-43% lower thermal conductivity and significant performance degradation under aging (151.5% increase in thermal resistance vs. 65.7% for AuSn after 500h aging) [1]. Conversely, higher-temperature gold eutectics like AuSi and AuGe present different thermal profiles (melting points of 363°C and 360°C, respectively) which can induce higher residual stress in large-area dies and may exceed the thermal budget of sensitive components [2]. The unique position of AuSn as a fluxless, high-strength, and lead-free hard solder with the lowest melting point in its class makes it a distinct engineering material rather than a commodity item [3].

AuSn Solder Alloy: Quantitative Differentiation and Technical Selection Data


Superior Thermal Conductivity and Aging Stability: AuSn vs. SAC305

Au80Sn20 demonstrates significantly superior thermal management and long-term reliability compared to the widely adopted lead-free alternative, SAC305. In a systematic study of high-power LED die-bonding materials, the thermal conductivity of Au80Sn20 was measured at 57 W/(m·K), substantially exceeding the 33 W/(m·K) of SAC305 [1]. Following a 500-hour high-temperature aging test, the thermal resistance of the Au80Sn20 bond layer increased by 65.7%, whereas the SAC305 layer degraded by 151.5%, indicating a 2.3-fold higher degradation rate for the standard lead-free solder under operational stress [1].

High-Power LED Packaging Thermal Management Die-Attach

Tensile Strength: AuSn as a High-Strength Alternative to Traditional Brazes

Eutectic AuSn provides tensile strength comparable to high-temperature silver brazes (which typically melt >500°C) while achieving bonding at a much lower temperature of 280°C [1]. With a documented tensile strength of 275 MPa (40,000 PSI) [2], AuSn is substantially stronger than traditional soft solders like Pb90Sn10, which have tensile strengths typically below 30 MPa . This high mechanical rigidity prevents creep and fatigue degradation in assemblies subjected to thermal cycling [1].

Hermetic Sealing Lid Sealing Brazing Alternative

Thermal Fatigue Resistance: AuSn vs. Soft Solder Degradation

Hard eutectic solders like AuSn exhibit fundamentally different thermal fatigue behavior compared to soft solders (e.g., Pb-5Sn, Sn-3.5Ag-1.5Sb). A study measuring mechanical properties between -55°C and 200°C established that hard solders do not themselves degrade by fatigue after many temperature cycles due to their very high mechanical strength across the temperature range [1]. In contrast, soft solders exhibit considerable degradation from thermal fatigue during power cycling, with failure propagated by creep and microstructural coarsening [1]. Reliability testing further confirmed that Au-Sn was the strongest of the materials evaluated (including SAC305 and Ag-In TLPS), with cracking observed in the comparator samples but not in the AuSn joints during thermal cycling [2].

Power Cycling Thermal Fatigue Hard Solder Reliability

Fluxless Soldering Capability: AuSn vs. Flux-Dependent Solder Alloys

Eutectic AuSn can be reflowed in a vacuum or under forming gas without the use of chemical flux, a critical differentiator from standard solders that require flux to remove surface oxides and promote wetting [1]. Flux residues in optoelectronic and high-frequency applications can absorb moisture, corrode metallization, and cause signal attenuation. The ability to achieve a strong, void-free joint without flux is intrinsic to AuSn's chemistry and wetting behavior on gold and nickel surfaces [2]. Furthermore, proper control of the Au-Sn stoichiometry (using off-eutectic compositions like Au79Sn21) can mitigate voiding caused by gold consumption from metallization layers, ensuring joint integrity in fluxless processes .

Fluxless Soldering Void Reduction Optoelectronic Packaging

AuSn Alloy Application Scenarios: Where Au80Sn20 Outperforms Alternatives


High-Power RF GaN Device Die-Attach

In GaN RF power amplifiers for 5G base stations and radar systems, die-attach materials must efficiently extract heat from a small active area while maintaining electrical and mechanical integrity through severe thermal cycles. AuSn's thermal conductivity (57 W/m·K) significantly outperforms standard SAC305 (33 W/m·K), enabling lower junction temperatures and higher reliability [1]. Additionally, its hard solder characteristics prevent fatigue-induced delamination, a failure mode common in soft solders under power cycling [2].

Hermetic Lid Sealing for Aerospace and Medical Implants

Hermetic sealing of ceramic packages for pacemakers, implantable sensors, and space-grade electronics requires a bonding material that forms a void-free, corrosion-resistant seal without introducing organic contaminants. AuSn eutectic alloy, with a tensile strength of 275 MPa comparable to silver brazes but a much lower reflow temperature of 280°C, provides this seal without the need for chemical flux [1][2]. This eliminates flux residue that could compromise long-term implant biocompatibility or cause outgassing in vacuum environments [3].

Thermally Sensitive Optoelectronic Assembly

For assembling large-area GaAs integrated circuits or aligning laser diodes on ceramic carriers, process temperature is a critical constraint. AuSn has the lowest melting point (280°C) among gold-based hard eutectic solders (compared to 360°C for AuGe and 363°C for AuSi) [1]. This lower bonding temperature minimizes thermal stress on the die and prevents warpage, improving yield and device performance while retaining the high reliability required for photonics applications [2].

Technical Documentation Hub

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